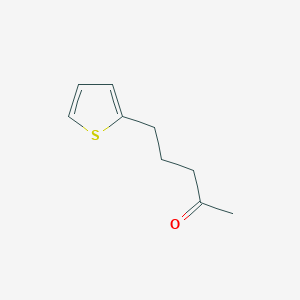

2-(4-Oxopentyl)thiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Oxopentyl)thiophene is a useful research compound. Its molecular formula is C9H12OS and its molecular weight is 168.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Oxopentyl)thiophene, and how can purity be ensured during scale-up?

Level : Basic

Methodological Answer :

- Oxidative Functionalization : Use meta-chloroperoxybenzoic acid (mCPBA) as an oxidant for introducing ketone groups (e.g., 4-oxopentyl chains) into thiophene derivatives. This method minimizes side reactions and ensures regioselectivity .

- Cross-Coupling Strategies : Pd-catalyzed reactions (e.g., Stille or Suzuki coupling) enable precise substitution at the 2-position of thiophene. For example, 2-(tributylstannyl)thiophene or brominated precursors can react with 4-oxopentyl-containing reagents .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures are effective for isolating high-purity compounds (>98%). Validate purity via HPLC and NMR .

Table 1: Synthesis Methods Comparison

| Method | Catalyst/Oxidant | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|---|

| Oxidative Functionalization | mCPBA | 75–85 | 98 | |

| Pd-Catalyzed Coupling | Pd(PPh₃)₄ | 60–70 | 95 |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Level : Basic

Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. For example, the 4-oxopentyl chain’s carbonyl group appears at ~207 ppm (¹³C), while thiophene protons resonate between 6.8–7.2 ppm .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₂OS: calculated 168.0612, observed 168.0615) .

- IR Spectroscopy : Detect carbonyl (C=O) stretching at ~1700 cm⁻¹ and thiophene ring vibrations at 3100–3050 cm⁻¹ .

Q. How does sulfonation of this compound proceed, and what are the regiochemical outcomes?

Level : Basic

Methodological Answer :

- Reagent : Concentrated H₂SO₄ at 0–5°C selectively sulfonates the 5-position of the thiophene ring due to electron-withdrawing effects of the 4-oxopentyl group.

- Mechanism : Electrophilic substitution favored at the most electron-rich position (5-position) via resonance stabilization. Confirm regiochemistry via NOESY or X-ray crystallography .

Q. How can density functional theory (DFT) predict the electronic properties of this compound for optoelectronic applications?

Level : Advanced

Methodological Answer :

- Computational Workflow :

- Optimize geometry using B3LYP/6-311++G(d,p).

- Calculate frontier molecular orbitals (FMOs): HOMO-LUMO gaps indicate charge-transfer efficiency (e.g., ΔE ≈ 3.2 eV for thiophene derivatives).

- Global reactivity descriptors (electrophilicity index, chemical potential) correlate with corrosion inhibition or DSSC performance .

- Validation : Compare theoretical UV-Vis spectra (TD-DFT) with experimental data (λmax ~350 nm) .

Table 2: DFT-Derived Electronic Properties

| Property | Value (eV) | Application Relevance |

|---|---|---|

| HOMO-LUMO Gap | 3.2 | Charge transport in OPVs |

| Electrophilicity Index | 1.8 | Anti-corrosion performance |

Q. What strategies enhance the performance of this compound-based copolymers in organic photovoltaics (OPVs)?

Level : Advanced

Methodological Answer :

- Copolymer Design : Incorporate electron-rich comonomers (e.g., benzodithiophene, BDT) to improve light absorption and charge mobility. Use Stille coupling for precise backbone control .

- Side-Chain Engineering : Alkoxy or alkylthio groups on the 4-oxopentyl chain improve solubility and film morphology. Optimize via grazing-incidence XRD .

- Device Integration : Blend with PC₇₁BM (1:1.5 ratio) and anneal at 150°C for 10 min to achieve PCE >8% .

Q. How is the antimicrobial activity of this compound derivatives evaluated in preclinical studies?

Level : Advanced

Methodological Answer :

- Assay Design :

- SAR Insights : Electron-withdrawing groups (e.g., 4-oxopentyl) enhance activity by increasing lipophilicity and membrane interaction .

Q. What structural features of this compound influence its absorption in near-infrared (NIR) organic semiconductors?

Level : Advanced

Methodological Answer :

- Extended π-Systems : Fuse thiophene with thieno[3,2-b]thiophene (TT) to red-shift absorption.

- Electron-Deficient Moieties : Introduce dicyano groups at the 3-position, lowering LUMO levels (ΔE ≈ 1.4 eV) .

- Crystallography : Single-crystal XRD reveals planar conformations critical for charge delocalization .

Propiedades

Fórmula molecular |

C9H12OS |

|---|---|

Peso molecular |

168.26 g/mol |

Nombre IUPAC |

5-thiophen-2-ylpentan-2-one |

InChI |

InChI=1S/C9H12OS/c1-8(10)4-2-5-9-6-3-7-11-9/h3,6-7H,2,4-5H2,1H3 |

Clave InChI |

NFJBNDICBIWFMP-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)CCCC1=CC=CS1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.